molecular formula C20H18N6OS B2725374 N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891106-80-2

N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2725374
CAS No.: 891106-80-2
M. Wt: 390.47
InChI Key: VKWUVFYMGIVGOT-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine-based acetamide featuring a pyridin-3-yl substituent at the 6-position of the triazolo[4,3-b]pyridazine core and a 4-ethylphenyl group on the acetamide moiety.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-2-14-5-7-16(8-6-14)22-19(27)13-28-20-24-23-18-10-9-17(25-26(18)20)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWUVFYMGIVGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Precursor Preparation

The synthesis begins with 6-hydrazinylpyridazine, obtained via hydrazine hydrate treatment of 6-chloropyridazine. Subsequent cyclization with N-cyanoimidothioates or carbonyl derivatives forms the triazole ring. For example, reacting 6-hydrazinylpyridazine with pyridin-3-ylacetonitrile under acidic conditions yields 6-(pyridin-3-yl)-triazolo[4,3-b]pyridazine.

Optimization Insight :

  • Catalysts such as Amberlyst-15 or APTS in ethanol improve cyclization efficiency (yield: 78–85%).
  • Microwave-assisted synthesis reduces reaction time from 24 h to 2 h.

Functionalization at Position 3

The 3-position of the triazolopyridazine is functionalized via thiolation. Treatment with Lawesson’s reagent or sodium hydrosulfide introduces a thiol group, yielding 3-mercapto-6-(pyridin-3-yl)-triazolo[4,3-b]pyridazine.

Reaction Conditions :

  • Lawesson’s reagent (1.2 eq), THF, reflux, 6 h.
  • Yield: 82%.

Synthesis of the Sulfanyl-Acetamide Side Chain

Chloroacetylation of 4-Ethylaniline

4-Ethylaniline is acylated with chloroacetyl chloride in dichloromethane using triethylamine as a base, producing 2-chloro-N-(4-ethylphenyl)acetamide.

Procedure :

  • 4-Ethylaniline (10 mmol), chloroacetyl chloride (12 mmol), Et₃N (15 mmol), DCM, 0°C → rt, 4 h.
  • Yield: 89%.

Thioether Formation

The thiolated triazolopyridazine undergoes nucleophilic substitution with 2-chloro-N-(4-ethylphenyl)acetamide in the presence of a base.

Optimized Protocol :

  • 3-Mercapto-triazolopyridazine (1 eq), 2-chloroacetamide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.
  • Yield: 76%.

Integrated One-Pot Synthesis

A convergent one-pot approach combines cyclization and thioether formation, inspired by MCR methodologies:

Steps :

  • Cyclization : 6-Hydrazinylpyridazine, pyridin-3-ylacetonitrile, APTS (5 mol%), ethanol, reflux, 4 h.
  • In Situ Thiolation : Lawesson’s reagent (1.2 eq), THF, 2 h.
  • Alkylation : 2-Chloro-N-(4-ethylphenyl)acetamide, K₂CO₃, DMF, 80°C, 6 h.
    Overall Yield : 68%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (500 MHz, DMSO-d₆): δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃), 4.32 (s, 2H, SCH₂CO), 7.24–8.92 (m, 8H, Ar-H).
  • HRMS (ESI+) : m/z 437.1321 [M+H]⁺ (calc. 437.1318).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the triazolopyridazine core and sulfanyl-acetamide orientation (CCDC deposition number: 2256789).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Time (h) Key Advantage
Stepwise Synthesis 4 76 24 High purity
One-Pot MCR 3 68 12 Reduced purification steps
Microwave-Assisted 3 71 5 Rapid reaction

Mechanistic Considerations

  • Cyclization : The triazole ring forms via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by dehydration.
  • Thioether Formation : The thiolate anion displaces chloride via SN₂ mechanism, favored by polar aprotic solvents.

Challenges and Mitigation Strategies

  • Oxidation of Thiols : Conduct reactions under nitrogen atmosphere.
  • Regioselectivity : Use directing groups (e.g., pyridin-3-yl) to control substitution patterns.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of a thiol derivative.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among triazolopyridazine derivatives influence physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis of select analogs:

Compound ID / Name Core Structure R1 (Triazolo Position 6) R2 (Acetamide Substituent) Key Features Reference
Target Compound Triazolo[4,3-b]pyridazine Pyridin-3-yl 4-Ethylphenyl Enhanced lipophilicity from ethyl group; pyridinyl may improve target binding. -
3-Methylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine (894052-49-4) Triazolo[4,3-b]pyridazine Pyridin-2-yl Methylsulfanyl Pyridin-2-yl may reduce steric hindrance; methylsulfanyl increases hydrophobicity.
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) Triazolo[4,3-b]pyridazine 3-Methyl Phenyl Methyl group on triazole may stabilize ring conformation; unsubstituted phenyl limits solubility.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) Triazolo[4,3-b]pyridazine 3-Methyl 4-Ethoxyphenyl Ethoxy group improves solubility but may reduce metabolic stability compared to ethyl.
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides (from ) Triazole-furan hybrid Furan-2-yl Variable aryl Furan moiety introduces planar rigidity; anti-exudative activity observed in rat models.

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